2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
Overview
Description
The compound “2-(3-methoxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as isoquinolines . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including iodine-catalyzed oxidative multiple C–H bond functionalization of isoquinolines with methylarenes . Another method involves a regioselective epoxide ring opening and a late-stage Pictet–Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. 3D-QSAR studies have been performed on a dataset of 48 compounds to explore the relationship between the structures of substituted isoquinoline-1,3-(2H,4H)-diones and their inhibition of CDK4 .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, an iodine-catalyzed multiple C–H bond functionalization of isoquinolines with methylarenes has been reported . Additionally, the first direct C(sp3)−H bond sulfonylation and sulfuration reactions of isoquinoline-1,3-(2H,4H)-diones have been developed under transition-metal-free conditions .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization of Fluorescent Ligands : A study reported the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives, which displayed high 5-HT(1A) receptor affinity and good fluorescence properties. One compound combined very high 5-HT(1A) receptor affinity with high fluorescence emission in CHCl(3) and negligible emission in aqueous solution, suggesting potential applications in receptor visualization and analysis (Lacivita et al., 2009).
Structural Analysis
- X-ray Analysis of Isomeric Compounds : Research detailed the one-step ring closure reaction synthesis of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one and their structure characterization, indicating the importance of structural analysis in understanding compound properties and interactions (Lu & He, 2012).
Photophysical Properties
- Synthesis and Absorption Properties of Fluorophores : A study synthesized novel benzo[de]isoquinoline-1,3-dione yellow-green emitting fluorophores, demonstrating their superior photostability and potential applications in materials science, particularly in creating stable fluorescent dyes and materials (Bojinov & Panova, 2007).
Biological Applications
- Antibacterial and Antifungal Activity : A new series of 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives was evaluated for antibacterial and antifungal activities, suggesting the potential of such compounds in drug development and the study of microbial resistance (Sirgamalla & Boda, 2019).
Molecular Docking and Evaluation
- Molecular Docking Studies : Research focused on the synthesis, characterization, molecular docking, and biological evaluation of novel compounds, including those related to 1H-benzo[de]isoquinoline-1,3(2H)-dione, highlighting their potential in the discovery of new therapeutic agents through computational biology and chemistry (Sirgamalla & Boda, 2019).
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-17-8-5-7-16(15-17)26-23(27)19-10-6-9-18-21(25-13-3-2-4-14-25)12-11-20(22(18)19)24(26)28/h5-12,15H,2-4,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHRYYSIHDKBJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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